molecular formula C4H10O3 B12682658 1,2,3-Butanetriol, (2S,3S)- CAS No. 122920-28-9

1,2,3-Butanetriol, (2S,3S)-

Cat. No.: B12682658
CAS No.: 122920-28-9
M. Wt: 106.12 g/mol
InChI Key: YAXKTBLXMTYWDQ-IMJSIDKUSA-N
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Description

1,2,3-Butanetriol, (2S,3S)-: is a chiral compound with the molecular formula C4H10O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a butane backbone. The (2S,3S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3-Butanetriol, (2S,3S)- can be synthesized through various methods. One common approach involves the reduction of 1,2,3-butanetrione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 1,2,3-Butanetriol, (2S,3S)- often involves biocatalytic processes. For example, the use of ketoreductase enzymes in the presence of glucose dehydrogenase can efficiently convert 1,4-dihydroxy-2-butanone to (2S,3S)-1,2,3-butanetriol . This method is advantageous due to its high selectivity and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 or LiAlH4 in THF.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Scientific Research Applications

1,2,3-Butanetriol, (2S,3S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Employed in the production of polymers, resins, and plasticizers

Mechanism of Action

The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Butanetriol: The non-chiral form of the compound.

    1,2,4-Butanetriol: Another isomer with different hydroxyl group positions.

    2,3-Butanediol: A diol with two hydroxyl groups.

Uniqueness

1,2,3-Butanetriol, (2S,3S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its non-chiral or differently substituted counterparts .

Properties

CAS No.

122920-28-9

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

IUPAC Name

(2S,3S)-butane-1,2,3-triol

InChI

InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1

InChI Key

YAXKTBLXMTYWDQ-IMJSIDKUSA-N

Isomeric SMILES

C[C@@H]([C@H](CO)O)O

Canonical SMILES

CC(C(CO)O)O

Origin of Product

United States

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